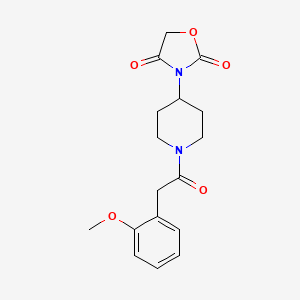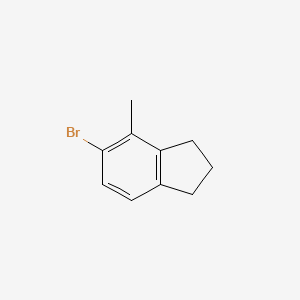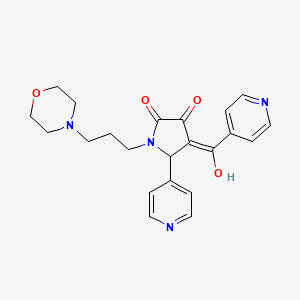
3-hydroxy-4-isonicotinoyl-1-(3-morpholinopropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-4-isonicotinoyl-1-(3-morpholinopropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H24N4O4 and its molecular weight is 408.458. The purity is usually 95%.
BenchChem offers high-quality 3-hydroxy-4-isonicotinoyl-1-(3-morpholinopropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hydroxy-4-isonicotinoyl-1-(3-morpholinopropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Stereoselective Synthesis and Kinase Inhibition
One of the notable applications of derivatives related to this compound is in the stereoselective synthesis of active metabolites for potent PI3 kinase inhibitors, such as PKI-179. This process involves complex stereochemical manipulations to achieve specific configurations that are critical for the biological activity of the kinase inhibitors (Zecheng Chen et al., 2010). These inhibitors play a significant role in cancer research, targeting pathways involved in cell growth and survival.
Anti-tumor Activity
Derivatives of the compound have been explored for their anti-tumor properties. Specifically, benzopyranylamine compounds, including those with morpholine and pyrrolidine derivatives, have shown activity against human breast, CNS, and colon cancer cell lines in vitro (L. Jurd, 1996). The exploration of these derivatives underscores the potential of such compounds in the development of new chemotherapeutic agents.
Novel Potential Alkaloidal Systems
Research on the condensation reactions involving derivatives of the compound has led to the discovery of novel potential alkaloidal systems. These systems are of interest due to their unique structures and potential biological activities, offering insights into natural product synthesis and drug discovery (K. Nagarajan et al., 1994).
Coordination Frameworks
The compound and its derivatives have been used in the synthesis of heterometallic coordination polymers. These polymers have applications in materials science, including the development of new luminescent materials and catalysts (Xiaojun Gu & D. Xue, 2007). The structural versatility of these coordination frameworks highlights the compound's utility in constructing complex molecular architectures.
Fluorinating Agents
Derivatives of the compound have been investigated as new selective fluorinating agents. These agents are crucial in organic synthesis, enabling the incorporation of fluorine into molecules, which can significantly alter their physical, chemical, and biological properties (H. Koroniak et al., 2006). The development of efficient fluorinating agents is essential for pharmaceutical chemistry, where fluorine is often incorporated into drug molecules to enhance their efficacy and stability.
特性
IUPAC Name |
(4E)-4-[hydroxy(pyridin-4-yl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c27-20(17-4-8-24-9-5-17)18-19(16-2-6-23-7-3-16)26(22(29)21(18)28)11-1-10-25-12-14-30-15-13-25/h2-9,19,27H,1,10-15H2/b20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLHOAPXKMNDIP-CZIZESTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C3=CC=NC=C3)O)C(=O)C2=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCN2C(/C(=C(/C3=CC=NC=C3)\O)/C(=O)C2=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-4-isonicotinoyl-1-(3-morpholinopropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

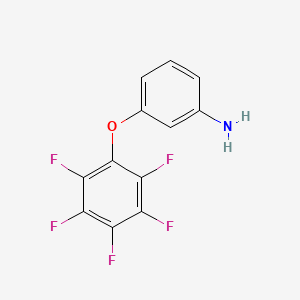

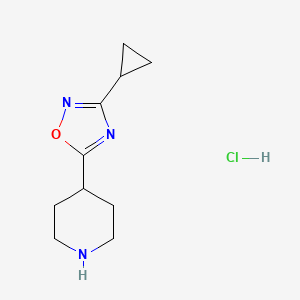
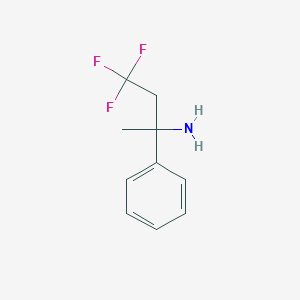
![2-(7-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2507680.png)
![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2507681.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2507682.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2507683.png)
![1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2507684.png)

![N-(3,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507687.png)

